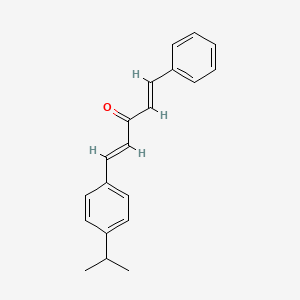
E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-1-[4-(1-METHYLETHYL)PHENYL]-5-PHENYL-1,4-PENTADIEN-3-ONE is an organic compound known for its unique structure and potential applications in various fields This compound features a conjugated diene system, which contributes to its reactivity and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1-[4-(1-METHYLETHYL)PHENYL]-5-PHENYL-1,4-PENTADIEN-3-ONE typically involves the reaction of 4-isopropylbenzaldehyde with acetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the conjugated diene system. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in ethanol or methanol as the solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(E,E)-1-[4-(1-METHYLETHYL)PHENYL]-5-PHENYL-1,4-PENTADIEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the conjugated diene system into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) facilitate substitution reactions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Alcohols: Result from reduction reactions.
Halogenated Compounds: Produced via substitution reactions.
Applications De Recherche Scientifique
(E,E)-1-[4-(1-METHYLETHYL)PHENYL]-5-PHENYL-1,4-PENTADIEN-3-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of (E,E)-1-[4-(1-METHYLETHYL)PHENYL]-5-PHENYL-1,4-PENTADIEN-3-ONE involves its interaction with molecular targets through its conjugated diene system. This system allows the compound to participate in various chemical reactions, such as electrophilic addition and radical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E,E)-1,4-Diphenyl-1,3-butadiene: Similar conjugated diene system but lacks the isopropyl group.
(E,E)-1-Phenyl-1,3-butadiene: A simpler structure with only one phenyl group.
(E,E)-1,4-Diisopropyl-1,3-butadiene: Contains two isopropyl groups instead of phenyl groups.
Uniqueness
(E,E)-1-[4-(1-METHYLETHYL)PHENYL]-5-PHENYL-1,4-PENTADIEN-3-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C20H20O |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
(1E,4E)-1-phenyl-5-(4-propan-2-ylphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C20H20O/c1-16(2)19-12-8-18(9-13-19)11-15-20(21)14-10-17-6-4-3-5-7-17/h3-16H,1-2H3/b14-10+,15-11+ |
Clé InChI |
KKPHUELUADUIDQ-WFYKWJGLSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



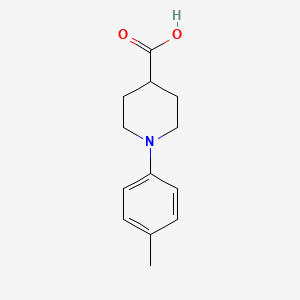
![(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B12282029.png)
![4-Chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylic acid](/img/structure/B12282037.png)
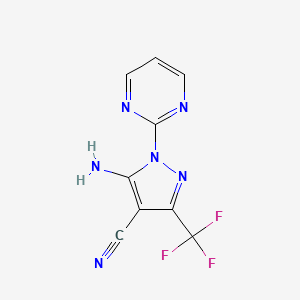

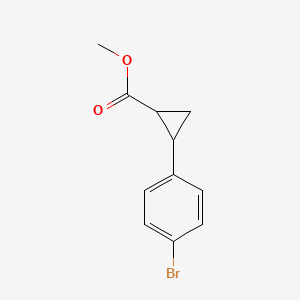
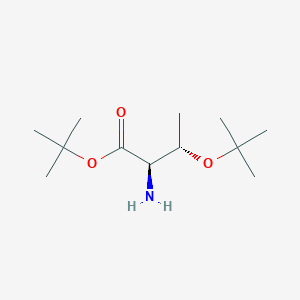
![(3E)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12282062.png)
![1H,3H-Pyrrolo[1,2-c]oxazol-3-one, tetrahydro-1,1-diphenyl-, (7aS)-](/img/structure/B12282069.png)
![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(phenylmethoxy)phenoxy]methyl]piperidine](/img/structure/B12282075.png)
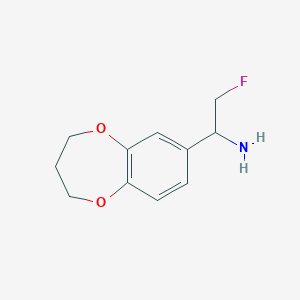
![7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B12282083.png)
![2-[(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide](/img/structure/B12282091.png)
